molecular formula C10H7BF3K B1592697 Potassium 2-naphthalenetrifluoroborate CAS No. 668984-08-5

Potassium 2-naphthalenetrifluoroborate

Cat. No. B1592697
CAS RN: 668984-08-5
M. Wt: 234.07 g/mol
InChI Key: FXRJHJJHIOIXKE-UHFFFAOYSA-N
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Description

Potassium 2-naphthalenetrifluoroborate is a chemical compound with the formula C10H7BF3K . It is used as a reactant for various chemical reactions such as iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [K+].F [B-] (F) (F)c1ccc2ccccc2c1 . The molecular weight of the compound is 234.07 .


Chemical Reactions Analysis

This compound is used as a reactant for iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder . It has a melting point of >300 °C .

Scientific Research Applications

Labelling Agent for Liquid Chromatography

Potassium 2-naphthalenetrifluoroborate, specifically 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, is utilized as a labelling agent for the ultraviolet and fluorescent detection of carboxylic acids in high-performance liquid chromatography. This reagent is stable, easily synthesized, and facilitates efficient derivatization of carboxylic acids for detection purposes, demonstrating its utility in biochemical analysis (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).

Organic Anode for Potassium-Ion Battery

A derivative of this compound, potassium naphthalene-2,6-dicarboxylate, shows promising applications as an advanced organic anode in potassium-ion batteries. Its efficient K+ storage and release capabilities, along with a high specific capacity, make it a significant material in the development of energy storage technologies (Li, Xue, Ma, & Li, 2018).

Radical Anion Reductants

Potassium naphthalenide, a closely related compound, is identified as a common radical anion reductant. Its isolation as a simple, stable solid expands its usability in redox chemistry, allowing for precise stoichiometric applications in various chemical reactions (Scott, Ooro, Collins, Shatruk, Yakovenko, Dunbar, & Zhou, 2009).

Electromagnetic Properties

Research on potassium-intercalated naphthalene derivatives, such as 2,7-dimethylnaphthalene, reveals intriguing electromagnetic properties. These studies contribute to the understanding and development of novel organic magnetic materials and potentially superconducting materials (Wu, Wang, Yang, Fu, Lv, Yu, Chen, Gao, & Huang, 2021).

Safety and Hazards

Potassium 2-naphthalenetrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers Unfortunately, the search results did not provide specific papers related to this compound .

Mechanism of Action

Target of Action

Potassium 2-naphthalenetrifluoroborate is a chemical compound used in various chemical reactions. The primary targets of this compound are the reactants in these chemical reactions .

Mode of Action

This compound interacts with its targets by participating in chemical reactions. For instance, it is used as a reactant for iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the preparation of arylbenzeneacetic acids, it may affect the biochemical pathway related to the synthesis of these acids .

Result of Action

The molecular and cellular effects of this compound’s action are the products of the chemical reactions it participates in. For example, in the preparation of arylbenzeneacetic acids, the result of its action would be the formation of these acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its melting point is greater than 300°C, indicating that it is stable at high temperatures .

Biochemical Analysis

Biochemical Properties

Potassium 2-naphthalenetrifluoroborate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as iron-promoted hydrolysis and palladium-catalyzed cross-coupling . The compound’s interaction with these biomolecules is crucial for its function in organic synthesis, where it acts as a reactant to form complex organic structures .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and protein interactions . These effects can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and enzymes is essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its biochemical activity, as it can modulate the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and cellular effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures the compound interacts with the appropriate biomolecules within the cell .

properties

IUPAC Name

potassium;trifluoro(naphthalen-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRJHJJHIOIXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635484
Record name Potassium trifluoro(naphthalen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

668984-08-5
Record name Borate(1-), trifluoro-2-naphthalenyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668984-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(naphthalen-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-naphthalenetrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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